molecular formula C16H14ClNO3 B6407993 2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% CAS No. 1261985-80-1

2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95%

Cat. No. B6407993
CAS RN: 1261985-80-1
M. Wt: 303.74 g/mol
InChI Key: FNIIETSCEBMLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid (CEPAC) is an organic compound with a wide range of applications in scientific research. It has been used in laboratory experiments and as a pharmaceutical agent since the late 1960s. CEPAC has a molecular formula of C13H11ClNO3 and a molecular weight of 256.7 g/mol. It is a colorless, odourless solid that is insoluble in water and has a melting point of 174-176°C.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% is not fully understood. However, it is believed that 2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% binds to the enzyme cyclooxygenase (COX) and inhibits its ability to catalyze the conversion of arachidonic acid to prostaglandins. This inhibition of COX results in the suppression of inflammation and pain.
Biochemical and Physiological Effects
2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been used to treat a variety of inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and gout. 2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% has also been used to treat fever, headaches, and muscle pain.

Advantages and Limitations for Lab Experiments

2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% has several advantages for laboratory experiments. It is easily synthesized, and its mechanism of action is well-understood. It is also relatively inexpensive and has a long shelf life. However, 2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% is not suitable for use in humans due to its potential for toxicity.

Future Directions

For research include the development of new synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. Additionally, further research into the biochemical and physiological effects of 2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% is needed to better understand its effects on biological systems.

Synthesis Methods

2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 2-chlorobenzoic acid with ethylenediamine in an ethanol solution. This reaction results in the formation of 2-chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid. The second step involves the reaction of this product with methanol in an aqueous solution. This reaction yields the desired product, 2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95%.

Scientific Research Applications

2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% has been used extensively in scientific research since its synthesis in the late 1960s. It has been used as a pharmaceutical agent in various laboratory experiments, and has been used to study the mechanism of action of a variety of drugs. 2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid, 95% has also been used to study the biochemical and physiological effects of various drugs on biological systems.

properties

IUPAC Name

2-chloro-4-[3-(ethylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-18-15(19)12-5-3-4-10(8-12)11-6-7-13(16(20)21)14(17)9-11/h3-9H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIIETSCEBMLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691382
Record name 3-Chloro-3'-(ethylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid

CAS RN

1261985-80-1
Record name 3-Chloro-3'-(ethylcarbamoyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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